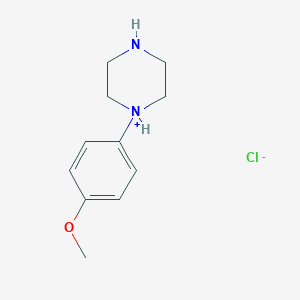

1-(4-Methoxyphenyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJDUYKRPHHPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38869-47-5, 84145-43-7 | |

| Record name | Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38869-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50480212 | |

| Record name | 1-(4-methoxyphenyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38869-47-5, 70849-64-8, 84145-43-7 | |

| Record name | Piperazine, dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)piperazine-1,4-diylium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-methoxyphenyl)piperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARJ7BR8SNG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Methoxyphenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Methoxyphenyl)piperazine hydrochloride, a key intermediate in the development of various pharmacologically active compounds. This document details established synthetic methodologies, including experimental protocols, and presents a thorough characterization of the final compound.

Physicochemical Properties

1-(4-Methoxyphenyl)piperazine and its hydrochloride salts are important building blocks in medicinal chemistry. A summary of their key physical and chemical properties is presented below.

| Property | 1-(4-Methoxyphenyl)piperazine | 1-(4-Methoxyphenyl)piperazine Dihydrochloride |

| Molecular Formula | C₁₁H₁₆N₂O | C₁₁H₁₈Cl₂N₂O |

| Molecular Weight | 192.26 g/mol [1][2] | 265.18 g/mol |

| Appearance | Pale yellow to yellow solid[3][4] | White to off-white solid |

| Melting Point | 42-47 °C[2][3][4][5][6] | ~250-255 °C[7] |

| Boiling Point | 344 °C at 760 mmHg[3][5] | Not applicable |

| Solubility | Soluble in water, methanol, and toluene[3][6] | Soluble in polar solvents like water and ethanol[7] |

| CAS Number | 38212-30-5[2][3][6] | 70849-64-8 (monohydrochloride), 38869-47-5 (dihydrochloride) |

Synthesis of 1-(4-Methoxyphenyl)piperazine

Two primary synthetic routes for 1-(4-Methoxyphenyl)piperazine are detailed below: the Buchwald-Hartwig amination and a classical approach utilizing diethanolamine.

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides an efficient route to N-aryl piperazines.[8] This method is favored for its high yields and tolerance of a wide range of functional groups.

References

- 1. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [chemicalbook.com]

- 3. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 1-4-methoxyphenyl Piperazine | 38212-30-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. 1-(4-Methoxyphenyl)Piperazine Dihydrochloride | CAS 38212-40-5 | Structure, Uses, Safety, Supplier China [chemheterocycles.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of 1-(4-Methoxyphenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP-HCl) is a psychoactive compound belonging to the substituted piperazine class. Anecdotally, it is reported to have stimulant-like effects.[1] This technical guide provides a comprehensive overview of its mechanism of action, drawing from available scientific literature. The primary mechanism appears to be a dual action on monoamine systems: inhibition of reuptake and induction of release of key neurotransmitters, coupled with direct interaction with serotonin receptors.[1] Due to a lack of comprehensive quantitative data in the public domain, this guide focuses on the qualitative aspects of its pharmacology, its metabolic pathway, and detailed experimental protocols for its characterization.

Introduction

1-(4-Methoxyphenyl)piperazine, also known as pMeOPP or 4-MeOPP, is a synthetic compound that has been identified as an ingredient in "party pills".[1] Its chemical structure features a piperazine ring linked to a methoxy-substituted phenyl group. While its physiological effects are reported to be stimulant-like, a detailed quantitative characterization of its interaction with neuronal targets is not extensively documented in publicly available research. This guide synthesizes the current understanding of its mechanism of action and provides the necessary technical information for researchers to conduct further investigations.

Core Mechanism of Action

The primary mechanism of action of 1-(4-Methoxyphenyl)piperazine is understood to be its interaction with monoaminergic systems in the central nervous system. This interaction is twofold:

-

Modulation of Monoamine Transporters: pMeOPP has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[1] This action increases the extracellular concentration of these neurotransmitters, leading to enhanced signaling at their respective postsynaptic receptors. This mechanism is shared with other stimulant drugs like amphetamines, although pMeOPP is considered to be less potent.[1]

-

Direct Serotonergic Receptor Agonism: In addition to its effects on monoamine transporters, pMeOPP acts as a nonselective agonist at serotonin receptors.[1] This direct interaction with various 5-HT receptor subtypes contributes to its overall pharmacological profile.

Quantitative Pharmacological Data

Signaling Pathways

Based on its known interactions with monoamine transporters and serotonin receptors, the following signaling pathways are likely modulated by 1-(4-Methoxyphenyl)piperazine.

Caption: General workflow of monoamine reuptake inhibition.

Caption: Simplified serotonin receptor signaling pathway.

Metabolism

The primary metabolic transformation of 1-(4-Methoxyphenyl)piperazine is O-demethylation to its active metabolite, 1-(4-hydroxyphenyl)piperazine. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[2][3] Given the polymorphic nature of CYP2D6 in the human population, individual variations in the metabolism and clearance of pMeOPP can be expected.[3]

Table 1: Metabolic Enzyme Kinetics for pMeOPP O-demethylation [3]

| Enzyme | Apparent Km (µM) | Apparent Vmax |

| Human CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 pmol/min/pmol CYP |

| Pooled Human Liver Microsomes | 204.80 ± 51.81 | 127.50 ± 13.25 pmol/min/mg protein |

digraph "Metabolism_of_pMeOPP" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: Metabolism of 1-(4-Methoxyphenyl)piperazine", rankdir="LR"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];pMeOPP [label="1-(4-Methoxyphenyl)piperazine", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolite [label="1-(4-Hydroxyphenyl)piperazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP2D6 [label="CYP2D6", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

pMeOPP -> Metabolite [label="O-demethylation"]; CYP2D6 -> pMeOPP [style=dashed, arrowhead=none];

label="Figure 3: Metabolism of 1-(4-Methoxyphenyl)piperazine"; }

Caption: Primary metabolic pathway of pMeOPP.

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol is a general method to determine the binding affinity of pMeOPP for a specific receptor of interest.

Caption: General workflow for a radioligand binding assay.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radioligand specific for the target receptor.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of pMeOPP. Include wells for total binding (no pMeOPP) and non-specific binding (with the non-specific control).

-

Equilibration: Incubate the plate at a defined temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of pMeOPP to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay (IC50)

This protocol measures the ability of pMeOPP to inhibit the reuptake of monoamines by their respective transporters.

Caption: General workflow for a neurotransmitter uptake inhibition assay.

Materials:

-

Cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter, or synaptosomes prepared from specific brain regions.

-

Radiolabeled neurotransmitter ([³H]-serotonin, [³H]-dopamine, or [³H]-norepinephrine).

-

This compound.

-

Uptake buffer.

-

Known transporter inhibitors for control (e.g., fluoxetine for SERT, GBR12909 for DAT, desipramine for NET).

Procedure:

-

Cell Plating: Seed the transporter-expressing cells in a multi-well plate and allow them to adhere.

-

Pre-incubation: Wash the cells and pre-incubate with varying concentrations of pMeOPP or a control inhibitor.

-

Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate uptake.

-

Incubation: Incubate for a short period at a controlled temperature.

-

Uptake Termination: Rapidly aspirate the medium and wash the cells with ice-cold buffer to stop the uptake process.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of internalized radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of pMeOPP that inhibits 50% of the specific neurotransmitter uptake (IC50).

[³⁵S]GTPγS Binding Assay for Functional Activity (EC₅₀, Emax)

This functional assay determines whether pMeOPP acts as an agonist, partial agonist, or antagonist at a G-protein coupled receptor (GPCR).

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells expressing the GPCR of interest.

-

Incubation: In a multi-well plate, incubate the membranes with varying concentrations of pMeOPP in the presence of GDP and [³⁵S]GTPγS. To test for antagonist activity, pre-incubate with pMeOPP before adding a known agonist.

-

Equilibration: Allow the reaction to proceed at a controlled temperature.

-

Separation: Separate the membrane-bound [³⁵S]GTPγS from the free [³⁵S]GTPγS by rapid filtration.

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of pMeOPP to generate a dose-response curve and determine the EC50 and Emax values.

Conclusion

This compound is a psychoactive compound that primarily acts on monoaminergic systems through a combination of monoamine transporter inhibition and direct serotonin receptor agonism. Its metabolism is predominantly mediated by the polymorphic enzyme CYP2D6. While the qualitative aspects of its mechanism of action are generally understood, a comprehensive quantitative pharmacological profile is currently lacking in the scientific literature. The experimental protocols provided in this guide offer a roadmap for researchers to undertake a detailed characterization of this and other novel psychoactive substances. Further research is warranted to fully elucidate the receptor and transporter interaction profile of pMeOPP to better understand its physiological effects and potential for abuse.

References

- 1. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 2. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 1-(4-Methoxyphenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Methoxyphenyl)piperazine hydrochloride, a substituted piperazine derivative of significant interest in pharmaceutical research. This document collates essential quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes to support research and development activities.

Core Physicochemical Data

The physicochemical characteristics of this compound are crucial for its formulation, delivery, and biological activity. The data presented below has been compiled from various sources, with clear distinctions made between the free base and its hydrochloride salts.

Identification and Molecular Characteristics

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | pMeOPP HCl, 4-MeOPP HCl, Paraperazine HCl |

| Molecular Formula | C₁₁H₁₇ClN₂O (monohydrochloride); C₁₁H₁₈Cl₂N₂O (dihydrochloride) |

| Molecular Weight | 228.72 g/mol (monohydrochloride)[1][2]; 265.18 g/mol (dihydrochloride)[3][4] |

| CAS Number | 84145-43-7 (monohydrochloride)[2]; 38869-47-5 (dihydrochloride)[3][4] |

Physicochemical Properties

| Property | Value |

| Melting Point | 42-47 °C (free base)[5][6][7][8]; ~250-255 °C (hydrochloride, form not specified)[9]; 240 °C (dec.) (dihydrochloride)[4] |

| Boiling Point | 344 °C at 760 mmHg (free base)[5][6] |

| pKa | 8.98 ± 0.10 (Predicted)[7] |

| Solubility | Soluble in water, methanol, and toluene (form not specified)[5][7]. The dihydrochloride is very soluble in water and soluble in methanol[10]. |

| LogP | 1.2 (Predicted)[3][11] |

| Appearance | White to off-white solid (hydrochloride)[9]; Pale yellow to yellow liquid (free base)[5] |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of physicochemical data. The following sections outline protocols for determining key properties of this compound.

Melting Point Determination

Methodology:

The melting point of this compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility Determination (Equilibrium Solubility Method)

Methodology:

The equilibrium solubility of this compound can be determined in various aqueous media across a pH range.

-

Preparation of Solutions: An excess amount of the compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaking water bath at 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Aliquots are withdrawn from each vial at various time points. The samples are then filtered through a 0.45 µm filter or centrifuged to remove any undissolved solid.

-

Analysis: The concentration of the dissolved compound in the filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Equilibrium Confirmation: Solubility is determined to be at equilibrium when consecutive measurements of the concentration show no significant change.

pKa Determination (Potentiometric Titration)

Methodology:

The acid dissociation constant (pKa) of the piperazine moiety can be determined by potentiometric titration.

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

-

Titration Setup: The solution is placed in a thermostated vessel at a constant temperature (e.g., 25 °C). A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is gradually added to the sample solution in small increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized. For a diprotic base like piperazine, two equivalence points and thus two pKa values may be observed.

Visualizations

The following diagrams illustrate key biological and experimental aspects of 1-(4-Methoxyphenyl)piperazine.

Caption: Proposed mechanism of action of 1-(4-Methoxyphenyl)piperazine (MeOPP).

Caption: General experimental workflow for synthesis and analysis.

Caption: Metabolic pathway of 1-(4-Methoxyphenyl)piperazine.

References

- 1. researchgate.net [researchgate.net]

- 2. swgdrug.org [swgdrug.org]

- 3. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. 1-(4-甲氧基苯基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 10. swgdrug.org [swgdrug.org]

- 11. a2bchem.com [a2bchem.com]

The Nexus of Neuropharmacology: A Technical Guide to 1-(4-Methoxyphenyl)piperazine Hydrochloride Derivatives and Analogs

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-methoxyphenyl)piperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of a diverse array of centrally acting agents. Its derivatives have shown significant promise in the modulation of various G-protein coupled receptors (GPCRs), particularly serotonergic and adrenergic systems, leading to their investigation as potential antipsychotics, antidepressants, and anxiolytics. This technical guide provides an in-depth exploration of the synthesis, pharmacological activity, and experimental evaluation of 1-(4-methoxyphenyl)piperazine hydrochloride derivatives and their analogs. Detailed experimental protocols for chemical synthesis and key biological assays are presented, alongside a comprehensive summary of quantitative pharmacological data to facilitate structure-activity relationship (SAR) analysis. Furthermore, this document includes visualizations of pertinent signaling pathways and experimental workflows to provide a clear and concise understanding of the underlying mechanisms and methodologies.

Introduction

Piperazine and its derivatives are integral components in the design of numerous therapeutic agents due to their versatile binding capabilities and favorable pharmacokinetic properties.[1] The introduction of a methoxyphenyl group at the N1 position of the piperazine ring has proven to be a particularly fruitful strategy in the quest for novel neuropharmacological agents. These compounds often exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors, key players in the pathophysiology of numerous psychiatric and neurological disorders. This guide will focus on the hydrochloride salts of these derivatives, which are frequently utilized to improve solubility and stability for pharmacological testing.

Synthesis of 1-(4-Methoxyphenyl)piperazine Derivatives

A common and effective method for the synthesis of N-substituted 1-(4-methoxyphenyl)piperazine derivatives is through reductive amination. This approach involves the reaction of 1-(4-methoxyphenyl)piperazine with a suitable aldehyde or ketone in the presence of a reducing agent.

General Experimental Protocol: Reductive Amination

The synthesis of 1-[4-(methoxybenzyl)]-4-(4-methoxyphenyl)piperazine serves as a representative example of this synthetic strategy.[2]

Materials:

-

1-(4-methoxyphenyl)piperazine

-

4-methoxybenzaldehyde

-

Triethylamine

-

Methanol

-

Sodium cyanoborohydride

-

Ethereal HCl

Procedure:

-

A mixture of one equivalent of 1-(4-methoxyphenyl)piperazine, one equivalent of 4-methoxybenzaldehyde, and two equivalents of triethylamine is prepared in methanol.

-

The reaction mixture is heated for 2 hours to facilitate the formation of the intermediate imine.

-

The mixture is then cooled to room temperature, and three equivalents of sodium cyanoborohydride are added.

-

The reaction is stirred at room temperature for 24 hours.

-

The solvent is removed by evaporation.

-

The crude product is isolated via an acid-base extraction.

-

The final product is converted to its hydrochloride salt by treatment with ethereal HCl.[2]

Pharmacological Activity and Data Presentation

Derivatives of 1-(4-methoxyphenyl)piperazine have been extensively studied for their interactions with a variety of CNS receptors. The following tables summarize key quantitative data from the literature, highlighting the affinity of these compounds for different receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of 2-(methoxyphenyl)piperazine Derivatives at 5-HT1A and α1-Adrenergic Receptors [3]

| Compound | 5-HT1A Ki (nM) | α1-Adrenergic Antagonist Activity |

| 2a | 0.12 | Devoid |

| 2c | 0.63 | Devoid |

| 2f | 0.25 | Devoid |

| 2g | 0.31 | Devoid |

| 2h | 0.45 | Devoid |

Table 2: Binding Affinities (Ki, nM) of Piperidine/Piperazine-Based Compounds at Sigma Receptors [4]

| Compound | S1R Ki (nM) | S2R Ki (nM) |

| 1 | 3.2 | >1000 |

| 2 | 24 | >1200 |

| 3 | 434 | >1000 |

| 4 | 235 | >1000 |

| 5 | 132 | >1000 |

Table 3: Inhibitory Activity (IC50, µM) of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives against Tyrosinase [5]

| Compound | R Substituent | IC50 (µM) |

| 1 | (precursor) | 28.9 |

| 2 | H | 73.2 |

| 3 | 4-phenyl | 128.3 |

| 7 | 2-Cl | 4.6 |

| 10 | 2,4-Cl2 | 1.5 |

Key Signaling Pathways and Experimental Workflows

The biological effects of 1-(4-methoxyphenyl)piperazine derivatives are mediated through complex intracellular signaling cascades. Understanding these pathways and the experimental methods used to probe them is crucial for drug development.

Visualizing Serotonin 5-HT1A Receptor Signaling

Many 1-(4-methoxyphenyl)piperazine analogs target the 5-HT1A receptor, a Gi/o-coupled GPCR.[6] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Caption: Simplified 5-HT1A receptor signaling cascade.

Generalized Workflow for a GPCR Radioligand Binding Assay

Determining the binding affinity of a compound for its target receptor is a fundamental step in drug discovery. Radioligand binding assays are a gold standard for this purpose.[7]

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for key assays are provided below.

Protocol for Radioligand Binding Assay (5-HT1A Receptor)

This protocol is adapted from standard procedures for competitive binding assays.[8]

Materials:

-

Cell membranes expressing the human 5-HT1A receptor

-

Radioligand (e.g., [3H]8-OH-DPAT)

-

Test compounds (1-(4-methoxyphenyl)piperazine derivatives)

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

Wash Buffer (ice-cold)

-

96-well plates

-

Glass fiber filters (pre-soaked in 0.3% PEI)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Thaw the receptor membrane preparation on the day of the assay and resuspend in the final assay binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

150 µL of membrane suspension (typically 3-20 µg protein).

-

50 µL of the test compound at various concentrations (or buffer for total binding).

-

50 µL of the radioligand solution.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a 96-well harvester.

-

Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

Drying: Dry the filters for 30 minutes at 50°C.

-

Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Subtract non-specific binding (determined in the presence of a high concentration of a known ligand) from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol for the Tail Suspension Test

The tail suspension test is a widely used behavioral assay to screen for potential antidepressant activity in mice.

Materials:

-

Male mice (species and strain as appropriate for the study)

-

Tail suspension apparatus

-

Adhesive tape

-

Video recording equipment

Procedure:

-

Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip). Suspend the mouse by its tail from a horizontal bar, ensuring it cannot touch any surfaces.

-

Recording: Immediately start video recording the session, which typically lasts for 6 minutes.

-

Scoring: The duration of immobility is scored during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.

-

Data Analysis: Compare the total immobility time between different treatment groups (e.g., vehicle vs. drug-treated). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion

The 1-(4-methoxyphenyl)piperazine scaffold remains a highly valuable starting point for the development of novel CNS-active compounds. The synthetic accessibility of its derivatives, coupled with their rich pharmacology, ensures their continued relevance in drug discovery. This technical guide has provided a comprehensive overview of the synthesis, pharmacological evaluation, and underlying mechanisms of action for this important class of molecules. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of 1-(4-methoxyphenyl)piperazine analogs. Future work in this area will likely focus on refining the selectivity of these compounds for specific receptor subtypes and exploring their potential in treating a wider range of neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. etd.auburn.edu [etd.auburn.edu]

- 3. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to 1-(4-Methoxyphenyl)piperazine Hydrochloride: A Core Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)piperazine hydrochloride is a crucial heterocyclic building block in the landscape of modern pharmaceutical development. As a key intermediate, its structural motif is incorporated into a diverse range of Active Pharmaceutical Ingredients (APIs), spanning multiple therapeutic areas. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications. Detailed experimental protocols for its preparation and analysis are presented, alongside visualizations of synthetic workflows and relevant biological pathways to offer a practical resource for professionals in drug discovery and chemical development.

Introduction

1-(4-Methoxyphenyl)piperazine, often abbreviated as MeOPP or pMPP, is a substituted piperazine derivative that has garnered significant attention in medicinal chemistry.[1] Its hydrochloride salt is frequently the preferred form for handling, storage, and in subsequent synthetic steps due to its improved stability and solubility characteristics. The molecule consists of a piperazine ring N-substituted with a 4-methoxyphenyl (anisyl) group. This scaffold is a privileged structure in drug design, serving as a versatile precursor for synthesizing compounds with desired pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and antifungal properties.[2][3] Its utility lies in the reactivity of the secondary amine within the piperazine ring, which allows for straightforward chemical modification and elaboration to build complex target molecules.[4] This document serves as a technical guide, consolidating critical data and methodologies for its use in a research and development setting.

Physicochemical Properties

The hydrochloride salt form of 1-(4-methoxyphenyl)piperazine offers distinct physical properties compared to its free base, which are crucial for consideration in process chemistry and formulation. Key data for both the free base and its common hydrochloride salts are summarized below.

| Property | 1-(4-Methoxyphenyl)piperazine (Free Base) | 1-(4-Methoxyphenyl)piperazine Monohydrochloride | 1-(4-Methoxyphenyl)piperazine Dihydrochloride |

| CAS Number | 38212-30-5[5] | 70849-64-8[6] | 38869-47-5 |

| Molecular Formula | C₁₁H₁₆N₂O[5] | C₁₁H₁₇ClN₂O[6] | C₁₁H₁₈Cl₂N₂O[7] |

| Molecular Weight | 192.26 g/mol [5] | 228.72 g/mol [6] | 265.18 g/mol [7] |

| Appearance | Pale yellow to amber crystalline, low melting solid[5][8] | Off-White Powder[9] | Off-White Powder[9] |

| Melting Point | 42-47 °C[5][8] | Not specified | ~240 °C (decomposes)[9] |

| Boiling Point | 344 °C at 760 mmHg[8] | Not applicable | Not applicable |

| Solubility | Soluble in water, methanol, and toluene[8] | Not specified | Not specified |

| Stability | Stable under normal temperatures and pressures; may be air sensitive[8] | Hygroscopic[9] | Hygroscopic[9] |

Synthesis and Manufacturing

The synthesis of 1-(4-methoxyphenyl)piperazine is most commonly achieved through the N-arylation of piperazine or a suitable precursor. A prevalent method involves the reaction of an aniline derivative with a bis-electrophile.

A general synthetic approach involves the condensation of p-anisidine (4-methoxyaniline) with bis(2-chloroethyl)amine hydrochloride.[10] This reaction builds the piperazine ring directly onto the aniline nitrogen. An alternative, modern approach is the palladium-catalyzed Buchwald-Hartwig amination, which couples an aryl halide (e.g., 1-bromo-4-methoxybenzene) with a mono-protected piperazine (e.g., N-Boc-piperazine), followed by deprotection.[11][12] The resulting free base is then treated with hydrochloric acid in a suitable solvent like ethanol or diethyl ether to precipitate the desired hydrochloride salt.[10][11]

Caption: General workflow for the synthesis of 1-(4-methoxyphenyl)piperazine HCl.

Role as a Pharmaceutical Intermediate

This compound is a cornerstone intermediate for a variety of APIs due to its favorable structural and chemical properties. It serves as a critical building block for drugs targeting the central nervous system (CNS) and for systemic agents like antifungals.[2][3]

-

Antifungal Agents: It is an essential precursor in the manufacturing pathway of the widely used antifungal medication Ketoconazole.[3]

-

CNS Agents: The 4-methoxyphenylpiperazine moiety is integral to numerous antipsychotic, antidepressant, and anxiolytic drugs.[2] Its structure often contributes to the binding affinity at various neurotransmitter receptors.

-

Other Applications: Beyond these primary uses, it is a valuable intermediate in broader organic synthesis, contributing to the development of novel compounds in agrochemicals and dyestuffs.[3][13]

The secondary amine of the piperazine ring provides a convenient handle for introducing diverse functionalities through reactions such as alkylation, acylation, and reductive amination, allowing for the systematic modification of the final molecule's properties.[12][14]

References

- 1. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine, 1-(4-methoxyphenyl)- | CAS 38212-30-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound | C11H17ClN2O | CID 12201197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. kangtepharm.com [kangtepharm.com]

- 10. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. mdpi.com [mdpi.com]

- 13. 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [chemicalbook.com]

- 14. etd.auburn.edu [etd.auburn.edu]

Metabolic Fate of 1-(4-Methoxyphenyl)piperazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known metabolic pathways of 1-(4-Methoxyphenyl)piperazine hydrochloride (MeOPP-HCl). The information presented herein is synthesized from published scientific literature and is intended to support research and development activities involving this compound. This document details the primary metabolic transformations, the enzymes responsible, quantitative kinetic data, and representative experimental protocols.

Executive Summary

1-(4-Methoxyphenyl)piperazine (MeOPP) is a piperazine derivative that undergoes metabolic transformation primarily in the liver. The major metabolic pathway is O-demethylation of the methoxy group, leading to the formation of its principal active metabolite, 1-(4-hydroxyphenyl)piperazine (4-HO-PP). This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6 . A secondary pathway involves the degradation of the piperazine moiety . While the specific metabolites of this secondary pathway for MeOPP have not been fully elucidated in the available literature, analogous piperazine-containing compounds undergo N-oxidation, hydroxylation, N-dealkylation, and ring cleavage. The primary metabolite, 4-HO-PP, is expected to undergo further Phase II metabolism , likely through glucuronidation or sulfation, to facilitate its excretion.

Quantitative Metabolic Data

The following tables summarize the key quantitative data available for the metabolism of 1-(4-Methoxyphenyl)piperazine.

Table 1: Michaelis-Menten Kinetic Parameters for the O-demethylation of 1-(4-Methoxyphenyl)piperazine

| Enzyme Source | Apparent Km (µM) | Apparent Vmax | Reference |

| cDNA-expressed human CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 pmol min-1 pmol-1 CYP | [1][2][3] |

| Pooled Human Liver Microsomes (pHLM) | 204.80 ± 51.81 | 127.50 ± 13.25 pmol min-1 mg-1 protein | [1][2][3] |

Table 2: Inhibition of 1-(4-Methoxyphenyl)piperazine O-demethylation by Quinidine

| Enzyme Source | Substrate Concentration (µM) | Inhibitor (Quinidine) Concentration (µM) | Inhibition of 4-HO-PP formation (%) | Reference |

| pHLM | 200 | 1 | 71.9 ± 4.8 | [1][2][3] |

| pHLM | 200 | 3 | 98.5 ± 0.5 | [1][2][3] |

Table 3: Effect of CYP2D6 Genotype on 1-(4-Methoxyphenyl)piperazine O-demethylation

| Microsome Source | Relative O-demethylation Activity (%) | Reference |

| pHLM (pooled donors) | 100 (baseline) | [1][2][3] |

| Human Liver Microsomes from CYP2D6 Poor Metabolizer | 29.4 ± 7.2 | [1][2][3] |

Metabolic Pathways

The metabolism of 1-(4-Methoxyphenyl)piperazine can be broadly categorized into Phase I and predicted Phase II reactions.

Phase I Metabolism

The initial biotransformation of MeOPP involves two primary pathways:

-

O-demethylation: This is the major metabolic route, where the methyl group is removed from the methoxyphenyl moiety to form 1-(4-hydroxyphenyl)piperazine (4-HO-PP). This reaction is primarily mediated by the CYP2D6 enzyme.[1][2][3]

-

Piperazine Ring Degradation: A secondary pathway involves the breakdown of the piperazine ring.[1][2] While specific metabolites for MeOPP have not been identified, based on the metabolism of other piperazine-containing drugs, this can include N-oxidation, aliphatic hydroxylation, N-dealkylation, and cleavage of the ring to form ethylenediamine derivatives.[4][5]

Predicted Phase II Metabolism

The primary metabolite, 4-HO-PP, possesses a hydroxyl group which is a suitable site for Phase II conjugation reactions.[6][7] While not experimentally confirmed for this specific metabolite in the reviewed literature, it is highly probable that it undergoes:

-

Glucuronidation: Conjugation with glucuronic acid.

-

Sulfation: Conjugation with a sulfonate group.

These reactions would further increase the water solubility of the metabolite, facilitating its renal excretion. For other piperazine derivatives, Phase II conjugation to glucuronic and/or sulphuric acid has been observed.[8]

Visualizations of Metabolic Pathways and Workflows

Metabolic Pathways of 1-(4-Methoxyphenyl)piperazine

Caption: Major and minor metabolic pathways of 1-(4-Methoxyphenyl)piperazine.

Experimental Workflow for In Vitro Metabolism Study

Caption: General workflow for an in vitro metabolism study using human liver microsomes.

Logical Flow for CYP450 Inhibition Assay

Caption: Logical workflow for determining the IC50 value in a CYP450 inhibition assay.

Experimental Protocols

The following are representative protocols for key experiments based on the methodologies described in the cited literature.

In Vitro Metabolism of 1-(4-Methoxyphenyl)piperazine in Human Liver Microsomes

Objective: To determine the in vitro metabolic profile of MeOPP and identify the metabolites formed.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) for reaction termination

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of MeOPP in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (<1%).

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLM (e.g., 0.5 mg/mL final protein concentration), and the MeOPP working solution.

-

Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200-500 µL.

-

Incubate for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C with gentle agitation.

-

Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile.

-

Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g for 10 minutes) to precipitate the microsomal proteins.

-

Transfer the supernatant to clean vials for analysis.

-

Analyze the samples by a validated LC-MS/MS method to identify and quantify the parent compound (MeOPP) and its metabolites (e.g., 4-HO-PP).

CYP2D6 Inhibition Assay

Objective: To determine the potential of MeOPP to inhibit the activity of CYP2D6.

Materials:

-

MeOPP

-

Pooled human liver microsomes (HLM)

-

A specific CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)

-

A known CYP2D6 inhibitor as a positive control (e.g., Quinidine)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions of the CYP2D6 probe substrate, MeOPP (at a range of concentrations), and the positive control inhibitor.

-

Prepare incubation mixtures containing HLM, phosphate buffer, and either MeOPP, the positive control, or vehicle control.

-

Add the CYP2D6 probe substrate to the mixtures. The concentration of the probe substrate should be at or below its Km value.

-

Pre-incubate the mixtures for 5-10 minutes at 37°C.

-

Initiate the reactions by adding the NADPH regenerating system.

-

Incubate for a fixed time at 37°C, ensuring the reaction is in the linear range for metabolite formation.

-

Terminate the reactions with ice-cold acetonitrile.

-

Process the samples as described in protocol 5.1 (centrifugation and supernatant transfer).

-

Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite of the CYP2D6 probe substrate.

-

Calculate the percentage of inhibition at each concentration of MeOPP relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the MeOPP concentration to determine the IC50 value.

Conclusion

The metabolism of 1-(4-Methoxyphenyl)piperazine is primarily driven by CYP2D6-mediated O-demethylation to its active metabolite, 1-(4-hydroxyphenyl)piperazine. The significant involvement of the polymorphic CYP2D6 enzyme suggests that the pharmacokinetic profile of MeOPP may vary considerably among individuals. Further research is warranted to fully characterize the metabolites arising from the degradation of the piperazine ring and to confirm the predicted Phase II conjugation pathways of the primary metabolite. The provided data and protocols offer a solid foundation for further investigation into the metabolic fate and potential drug-drug interactions of this compound.

References

- 1. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

Methodological & Application

1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method

An HPLC analysis method for 1-(4-Methoxyphenyl)piperazine hydrochloride is crucial for researchers, scientists, and drug development professionals to ensure the quality and purity of this compound. This document provides detailed application notes and protocols for a reliable and validated High-Performance Liquid Chromatography (HPLC) method.

Application Notes

Introduction

This compound is a chemical intermediate widely used in the synthesis of various active pharmaceutical ingredients (APIs). A robust analytical method is essential for its quantification and impurity profiling to ensure the safety and efficacy of the final drug product. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is achieved using an ultraviolet (UV) detector at a wavelength where the analyte exhibits maximum absorbance.

Method Validation

The described method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating specificity, accuracy, precision, and linearity over a defined analytical range[1].

Experimental Protocols

Apparatus and Reagents

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector. A Shimadzu Nexera X2 LC-30AD HPLC system or equivalent is suitable[1].

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sodium phosphate dibasic (analytical grade)

-

Triethylamine (analytical grade)

-

Phosphoric acid (analytical grade)

-

This compound reference standard

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |

| Column | ACE C18, 250 mm x 4.6 mm, 5 µm particle size[1] |

| Mobile Phase A | 2.0 g/L sodium phosphate dibasic solution with 5.0 ml triethylamine, pH adjusted to 7.0 with dilute phosphoric acid[1] |

| Mobile Phase B | Methanol[1] |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 45 °C[1] |

| Detection Wavelength | 240 nm[1] |

| Injection Volume | 10 µL[1] |

Table 1: HPLC Chromatographic Conditions

Table 2: Gradient Elution Program[1]

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 - 15 | 65 → 25 | 35 → 75 |

| 15 - 17 | 25 | 75 |

| 17 - 18 | 25 → 65 | 75 → 35 |

| 18 - 25 | 65 | 35 |

Preparation of Solutions

Mobile Phase A Preparation:

-

Weigh 2.0 g of sodium phosphate dibasic and dissolve it in 1 L of HPLC grade water.

-

Add 5.0 mL of triethylamine to the solution.

-

Adjust the pH of the solution to 7.0 using dilute phosphoric acid.

-

Filter the solution through a 0.45 µm membrane filter and degas before use.

Standard Solution Preparation:

-

Accurately weigh about 10 mg of this compound reference standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent such as a 1:1 mixture of 20 mM HCl and methanol[2].

-

Further dilute this solution with methanol to achieve the desired final concentration[2].

Sample Solution Preparation:

-

Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the same solvent used for the standard solution[2].

-

Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject a blank (diluent) to ensure the baseline is stable and free from interfering peaks.

-

Inject the standard solution multiple times (e.g., five times) to check for system suitability (e.g., retention time, peak area, and tailing factor).

-

Inject the sample solution.

-

Record the chromatograms and process the data.

Visualizations

Caption: Workflow for the preparation of this compound samples for HPLC analysis.

Caption: Schematic of the HPLC system and data acquisition process for the analysis of this compound.

References

Application Notes and Protocols for In Vitro Assessment of 1-(4-Methoxyphenyl)piperazine hydrochloride Activity

Introduction

1-(4-Methoxyphenyl)piperazine (pMeOPP or 4-MeOPP) is a piperazine derivative known for its stimulant and psychoactive effects.[1] It functions primarily by modulating monoamine neurotransmitter systems, including serotonin, dopamine, and norepinephrine.[1] As a compound with significant neural activity, its pharmacological profile is of great interest to researchers in neuropharmacology and drug development.[2] This document provides detailed application notes and protocols for a suite of in vitro assays designed to characterize the binding affinity and functional activity of 1-(4-Methoxyphenyl)piperazine hydrochloride at its primary targets, which are predominantly G protein-coupled receptors (GPCRs).[3][4][5]

The assays described herein are fundamental for determining key pharmacological parameters such as the equilibrium dissociation constant (Kd), inhibitory constant (Ki), and the half-maximal effective or inhibitory concentrations (EC50/IC50). These parameters are crucial for understanding the compound's potency, selectivity, and mechanism of action.

Application Note 1: Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor.[6] These assays utilize a radiolabeled ligand that is known to bind to the target receptor with high affinity. By measuring the ability of an unlabeled compound, such as 1-(4-Methoxyphenyl)piperazine, to displace the radioligand, its binding affinity (Ki) can be determined.[7]

Data Presentation: Binding Affinity (Ki) of Phenylpiperazines

The following table summarizes representative binding affinities for phenylpiperazine compounds at various monoaminergic receptors. Data for the specific hydrochloride salt may vary, but these values provide a baseline for expected activity.

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |

| Serotonin 5-HT2A | [3H]Ketanserin | Aripiprazole (related structure) | ~1-2 |

| Dopamine D2 | [3H]Spiperone | Haloperidol | ~1 |

| Dopamine D3 | [3H]Spiperone | Haloperidol | ~1 |

| α1-Adrenergic | [3H]Prazosin | Prazosin | ~0.1-1 |

| α2-Adrenergic | [3H]Rauwolscine | Yohimbine | ~1-10 |

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a filtration-based competitive binding assay to determine the Ki of this compound.

1. Materials and Reagents:

-

Membrane Preparation: Crude membrane preparations from cells or tissues expressing the target receptor (e.g., CHO or HEK293 cells stably expressing human 5-HT2A, D2, or adrenergic receptors).

-

Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors).[8]

-

Test Compound: this compound, prepared as a stock solution in an appropriate solvent (e.g., DMSO or water) and serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[9]

-

Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., 10 µM (+)-butaclamol for D2 receptors) to saturate all specific binding sites.[9]

-

Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[9][10]

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

2. Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Resuspend the pellet in fresh buffer and store at -80°C.[10] Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: Perform the assay in a 96-well plate. To each well, add in order:

-

Assay Buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).[11]

-

Serial dilutions of this compound (for the competition curve) or buffer (for total binding) or the non-specific control ligand (for non-specific binding).

-

Thawed membrane preparation (e.g., 10-50 µg protein per well).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[8][10]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to separate bound from free radioligand.[10]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[9]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Visualization: Radioligand Binding Assay Workflow

Caption: General workflow for a competitive radioligand binding assay.

Application Note 2: Functional Assays for Receptor Activity

Functional assays measure the cellular response following compound binding to a receptor, determining whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity). GPCRs signal through different pathways, primarily by modulating second messengers like cyclic AMP (cAMP) and intracellular calcium ([Ca²⁺]i).[12][13]

A. cAMP Accumulation Assay (for Gs- and Gi-Coupled Receptors)

Many serotonin and dopamine receptors are coupled to either Gs (stimulatory) or Gi (inhibitory) G-proteins, which respectively increase or decrease the activity of adenylyl cyclase, the enzyme that produces cAMP.[3][14] A cAMP assay can therefore quantify the functional effect of this compound on these receptors.

Principle:

-

Gs-Coupled Receptors: An agonist will increase intracellular cAMP levels. An antagonist will block the cAMP increase caused by a known agonist.

-

Gi-Coupled Receptors: An agonist will decrease intracellular cAMP levels (often measured as the inhibition of forskolin-stimulated cAMP production). An antagonist will block this decrease.[15]

Experimental Protocol: Homogeneous cAMP Assay (e.g., HTRF or GloSensor)

This protocol outlines a general procedure for a homogeneous (no-wash) cAMP assay.

1. Materials and Reagents:

-

Cell Line: A suitable cell line stably expressing the target Gs- or Gi-coupled receptor (e.g., HEK293 cells).

-

Test Compound: this compound.

-

Reference Agonist/Antagonist: Known compounds for the target receptor.

-

Forskolin (for Gi assays): An adenylyl cyclase activator used to create a stimulated baseline.[14]

-

cAMP Assay Kit: A commercial kit based on principles like HTRF, FRET, BRET, or bioluminescence (e.g., Promega GloSensor™, PerkinElmer AlphaScreen®).[16][17][18]

-

Cell Lysis Buffer (if required by kit): To release intracellular cAMP.[14]

-

Plate Reader: Capable of detecting the specific signal (luminescence, fluorescence, or time-resolved fluorescence).

2. Procedure:

-

Cell Seeding: Seed cells into a 96- or 384-well plate at an optimized density and incubate overnight to form a confluent monolayer.[14]

-

Cell Treatment:

-

Remove the culture medium and replace it with stimulation buffer.

-

Agonist Mode: Add serial dilutions of this compound to the wells.

-

Antagonist Mode (Gs): Pre-incubate cells with serial dilutions of the test compound, then add a fixed concentration (e.g., EC80) of a known agonist.

-

Antagonist Mode (Gi): Pre-incubate cells with the test compound, then add a fixed concentration of a known agonist along with forskolin.

-

-

Incubation: Incubate the plate for the recommended time (e.g., 30 minutes) at 37°C.[14]

-

Cell Lysis and Detection: Follow the specific instructions of the chosen commercial kit. This typically involves adding a lysis buffer followed by detection reagents that generate a light or fluorescence signal inversely or directly proportional to the cAMP concentration.[16][17]

-

Data Acquisition: Read the plate using a compatible microplate reader.

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Plot the signal against the log concentration of the test compound.

-

For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 value.

-

Visualizations: cAMP Signaling and Assay Workflow

Caption: Simplified Gs and Gi signaling pathways modulating cAMP levels.

Caption: General experimental workflow for a homogeneous cAMP assay.

B. Calcium Mobilization Assay (for Gq-Coupled Receptors)

Certain serotonin receptors (e.g., 5-HT2A) are coupled to Gq G-proteins. Activation of this pathway leads to the release of calcium from intracellular stores, which can be measured with calcium-sensitive fluorescent dyes.[19][20]

Principle: Activation of a Gq-coupled receptor stimulates Phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ into the cytoplasm.[20] This transient increase in intracellular Ca²⁺ is detected by a fluorescent indicator dye, resulting in an increase in fluorescence intensity.[21]

Experimental Protocol: FLIPR-Based Calcium Mobilization Assay

This protocol describes a common method using a fluorescent plate reader with integrated liquid handling, such as a FLIPR® or FlexStation®.[19][21]

1. Materials and Reagents:

-

Cell Line: A cell line stably expressing the target Gq-coupled receptor (e.g., HEK293 or CHO cells).

-

Calcium Indicator Dye: A cell-permeable, calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).[13][22]

-

Probenecid (optional): An anion transport inhibitor that can prevent some cell lines (like CHO) from actively exporting the dye.[19]

-

Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.

-

Compound Plate: A separate plate containing serial dilutions of this compound at a higher concentration (e.g., 5x) than the final assay concentration.[19]

-

Fluorescence Plate Reader: An instrument capable of kinetic fluorescence reading with automated compound addition (e.g., FLIPR®).

2. Procedure:

-

Cell Seeding: Seed cells into the black-walled assay plate and incubate overnight to achieve 90-100% confluency.[19]

-

Dye Loading:

-

Prepare a dye-loading solution containing the calcium indicator dye (and probenecid, if needed) in an appropriate buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C, followed by incubation at room temperature, protected from light.[19][22]

-

-

Assay Execution:

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument parameters (e.g., excitation/emission wavelengths, kinetic read interval).

-

Initiate the reading. The instrument will first establish a baseline fluorescence for 10-20 seconds.[22]

-

The instrument will then automatically add the test compounds from the compound plate to the cell plate.

-

Continue recording the fluorescence intensity for several minutes to capture the full calcium transient.

-

-

Data Analysis:

-

The primary output is a kinetic curve of fluorescence intensity over time.

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the log concentration of the test compound and fit the data to determine EC50 (agonist) or IC50 (antagonist) values.

-

Visualizations: Gq Signaling and Assay Workflow```dot

// Nodes Ligand [label="Agonist", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="Gq-Coupled\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PIP2 [label="PIP2", shape=plaintext]; IP3 [label="IP3", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; ER [label="Endoplasmic\nReticulum (ER)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Release [label="Ca²⁺ Release ↑", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle]; Response [label="Cellular Response", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> GPCR; GPCR -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PIP2 -> PLC; PLC -> IP3 [label="Produces"]; IP3 -> ER [label="Binds to\nIP3R"]; ER -> Ca_Release; Ca_Release -> Response; }

Caption: Workflow for a fluorescence-based calcium mobilization assay.

References

- 1. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 5. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. revvity.com [revvity.com]

- 12. mdpi.com [mdpi.com]

- 13. biocompare.com [biocompare.com]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. cAMP-Glo™ Assay Protocol [promega.com]

- 17. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. benchchem.com [benchchem.com]

Application Notes and Protocols for Studying 1-(4-Methoxyphenyl)piperazine Hydrochloride Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the effects of 1-(4-Methoxyphenyl)piperazine hydrochloride (M-CPP). This compound is a phenylpiperazine derivative with known activity at serotonin receptors, making it a valuable tool for neuropharmacological research.[1][2][3] The following sections detail the common animal models, experimental protocols, and expected outcomes when studying M-CPP, with a focus on its anxiogenic and neurochemical properties.

Introduction to this compound (M-CPP)

This compound is a research chemical that acts as a non-selective serotonin receptor agonist and has some affinity for the serotonin transporter.[4][5] It is known to induce anxiety-like behaviors in both humans and animals, making it a useful pharmacological tool to model anxiety disorders and to screen potential anxiolytic compounds.[4][6][7] Its primary mechanism of action is believed to be mediated through its interaction with various serotonin receptor subtypes, particularly the 5-HT2C receptor.[8][9][10]

Animal Models for M-CPP Effects

The selection of an appropriate animal model is critical for elucidating the pharmacological profile of M-CPP. The most commonly employed models are behavioral paradigms that assess anxiety, depression, and locomotor activity.

Anxiety Models

M-CPP is widely recognized for its anxiogenic (anxiety-producing) effects.[4][6][7][8] Several behavioral tests are used to quantify these effects in rodents.

-

Elevated Plus-Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces.[11][12][13][14] Anxiogenic compounds like M-CPP typically decrease the time spent and the number of entries into the open arms of the maze.[6][7][15]

-

Open Field Test (OFT): This model assesses anxiety-like behavior by measuring the tendency of an animal to remain in the periphery of an open arena versus exploring the center.[7][15] M-CPP has been shown to decrease the time spent in and entries into the center of the open field.[7][15]

-

Hole-Board Test (HBT): This test evaluates anxiety and exploratory behavior by measuring head-dipping into holes in the floor of an apparatus. A decrease in head-dipping behavior is indicative of an anxiogenic effect.[7][15]

-

Social Interaction Test: A decrease in the time spent in social interaction between two rodents is a common indicator of anxiety. M-CPP has been shown to reduce social interaction time in rats.[8]

Depressive-Like Behavior Models

While primarily known for its anxiogenic effects, the serotonergic activity of M-CPP also makes it relevant for studying depressive-like behaviors.

-

Forced Swim Test (FST): This test is a widely used model to screen for antidepressant efficacy.[16][17][18][19][20] The test measures the immobility time of an animal in an inescapable cylinder of water, with increased immobility interpreted as a state of behavioral despair. While not a primary model for M-CPP's effects, it can be used to investigate the interaction of M-CPP with antidepressant drugs.

Drug Discrimination Studies

This paradigm is used to assess the subjective effects of a drug. Animals are trained to recognize the internal state induced by a specific drug and differentiate it from a vehicle injection.[10][21][22] M-CPP can be used as a training drug to investigate the role of specific neurotransmitter systems in its subjective effects.[6][10]

Experimental Protocols

The following are detailed protocols for key experiments used to study the effects of M-CPP.

Elevated Plus-Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents following M-CPP administration.

Materials:

-

Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor).[12][13]

-

Video tracking software.

-